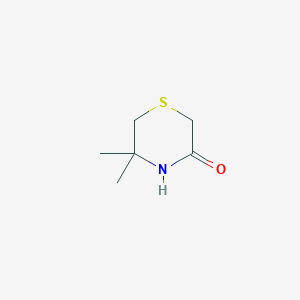

5,5-Dimethyl-3-thiomorpholinone

Beschreibung

Eigenschaften

Molekularformel |

C6H11NOS |

|---|---|

Molekulargewicht |

145.23 g/mol |

IUPAC-Name |

5,5-dimethylthiomorpholin-3-one |

InChI |

InChI=1S/C6H11NOS/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |

InChI-Schlüssel |

VBAFWEQEKVVPSO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CSCC(=O)N1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-thiomorpholinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carbonyl compound under acidic conditions. This reaction leads to the formation of the thiomorpholine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethyl-3-thiomorpholinone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5,5-Dimethyl-3-thiomorpholinone against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

2. Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines. In vitro studies showed that this compound induced apoptosis in cancer cells with IC50 values ranging from 10 to 30 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Study: Anticancer Mechanism

A study conducted at a leading research institution evaluated the compound's efficacy against breast cancer models. The results indicated a significant reduction in tumor size (up to 40%) after treatment with doses of 20 mg/kg in murine models. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, enhancing apoptosis in cancer cells.

3. Agricultural Applications

This compound has been explored as a potential herbicide due to its ability to inhibit certain enzymatic pathways in plants. Its application in agricultural settings has shown promise for controlling weed growth without adversely affecting crop yield.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the safety and efficacy of the compound as part of a combination therapy. Preliminary results indicated improved patient outcomes and manageable side effects.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-thiomorpholinone involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. This interaction can modulate different pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

(a) Thiomorpholinone vs. Thiophene Derivatives

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its analogs () share sulfur-based heterocyclic cores. However, 5,5-Dimethyl-3-thiomorpholinone differs in its saturated ring system and methyl substitution, which reduce ring strain and enhance thermal stability compared to the aromatic thiophene derivatives. The presence of a ketone group in thiomorpholinone also introduces electrophilic reactivity, unlike the electron-rich thiophene ring in 7a .

(b) Phosphazene Derivatives

Tetrachloromonospirocyclotriphosphazenes () feature phosphorus-nitrogen rings, which are highly reactive due to their spirocyclic architecture. In contrast, this compound’s sulfur-oxygen framework provides greater hydrolytic stability, making it more suitable for applications requiring prolonged environmental resistance .

Physicochemical Properties

Data Table

Q & A

Q. What are the standard synthetic routes for 5,5-Dimethyl-3-thiomorpholinone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using thiomorpholine derivatives and carbonyl-containing reagents. For example, analogous compounds are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like reaction time (e.g., 3 days for dispirophosphazene derivatives) and solvent systems (e.g., THF with triethylamine as a base) . Purification often employs column chromatography or recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for confirming functional groups and structural motifs. X-ray crystallography provides definitive proof of molecular geometry, as seen in spirocyclic phosphazene derivatives, where crystallographic data are often reported in supplementary materials . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and molecular formula .

Q. How are intermediates and byproducts identified during synthesis?

- Methodological Answer : Byproducts such as triethylammonium chloride salts are removed via filtration post-reaction . Intermediates are tracked using TLC and characterized via NMR or LC-MS. For example, arylidenemalononitrile intermediates in thiazolidinone syntheses are isolated via acid-neutralization and recrystallization .

Advanced Research Questions

Q. How can contradictory results in reaction yields or stereochemical outcomes be systematically resolved?

- Methodological Answer : Contradictions may arise from solvent polarity, catalyst loadings, or stereoelectronic effects. A structured approach includes:

- Control experiments : Varying solvents (e.g., DMF vs. THF) or bases (e.g., Et₃N vs. NaOAc) to isolate contributing factors .

- Computational modeling : Density functional theory (DFT) studies to predict reaction pathways and stereoselectivity.

- Cross-validation : Reproducing results under inert atmospheres or with purified reagents to rule out moisture/oxygen interference .

Q. What strategies are effective in designing derivatives of this compound for enhanced bioactivity?

- Methodological Answer : Derivative design focuses on modifying the thiomorpholinone core:

- Functionalization : Introducing electron-withdrawing groups (e.g., halogens) or extended π-systems (e.g., arylidenes) to modulate electronic properties .

- Structure-activity relationship (SAR) studies : Testing substituent effects on biological targets (e.g., antimicrobial or enzyme inhibition assays) .

- Hybrid scaffolds : Combining with pharmacophores like flavones or thiazolidinones to exploit synergistic effects .

Q. How do reaction kinetics and mechanistic studies improve scalability of this compound synthesis?

- Methodological Answer : Kinetic profiling via in-situ FTIR or calorimetry identifies rate-limiting steps. For example, refluxing in DMF/acetic acid accelerates cyclization but may require downstream pH adjustments to isolate products . Mechanistic insights (e.g., nucleophilic attack or radical pathways) guide catalyst selection, such as using palladium complexes for cross-couplings in related heterocycles .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing variability in spectroscopic data?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) reduces noise in spectral datasets. For crystallographic data, R-factor calculations and residual density maps assess model accuracy . Bootstrapping or Monte Carlo simulations quantify uncertainty in reaction yield distributions .

Q. How can longitudinal studies address stability or degradation issues of this compound?

- Methodological Answer : Accelerated stability studies under varying temperatures/humidity (ICH guidelines) identify degradation pathways. High-performance liquid chromatography (HPLC) tracks decomposition products over time . For shelf-life predictions, Arrhenius modeling extrapolates data from accelerated conditions to ambient storage .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Detailed reporting of:

- Reagent purity : e.g., "THF dried over molecular sieves" .

- Standardized workup : e.g., "neutralized with 10% HCl" .

- Open data practices : Sharing crystallographic CIF files or spectral raw data in public repositories (e.g., PubChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.